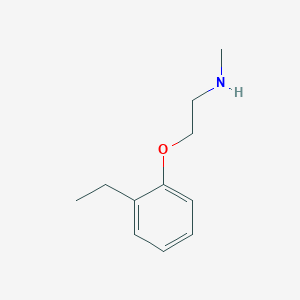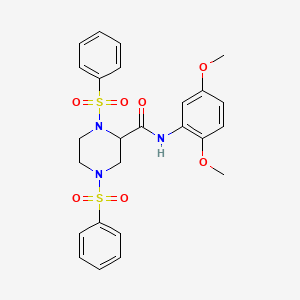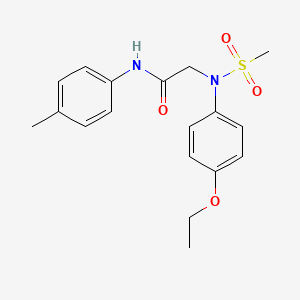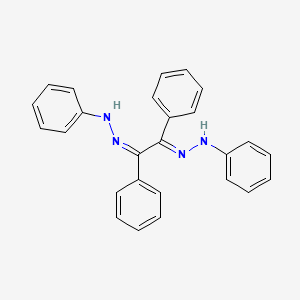
5-(4-methoxyphenyl)imino-1,2,4-dithiazol-4-ium-3-amine;bromide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,2,4-Dithiazol-1-ium, 5-amino-3-p-anisidino-, bromide is a heterocyclic compound containing sulfur and nitrogen atoms in its structure
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1,2,4-dithiazol-1-ium, 5-amino-3-p-anisidino-, bromide typically involves the reaction of Appel salt with anilines to produce 1,2,3-dithiazole-5-imines. These intermediates are then converted into the desired compound through a series of reactions, including alkylation and bromination .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using similar reaction conditions as in the laboratory. The process may be optimized for higher yields and purity, with careful control of reaction parameters such as temperature, pressure, and reaction time.
Analyse Chemischer Reaktionen
Types of Reactions
1,2,4-Dithiazol-1-ium, 5-amino-3-p-anisidino-, bromide undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxidation states.
Reduction: Reduction reactions can lead to the formation of reduced derivatives.
Substitution: The compound can undergo substitution reactions, where one or more atoms in the molecule are replaced by other atoms or groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and various nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired products.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield sulfoxides or sulfones, while reduction reactions may produce thiols or amines.
Wissenschaftliche Forschungsanwendungen
1,2,4-Dithiazol-1-ium, 5-amino-3-p-anisidino-, bromide has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential biological activities, such as antimicrobial and antifungal properties.
Medicine: Explored for its potential therapeutic applications, including as a precursor for drug development.
Industry: Utilized in the development of new materials with specific chemical properties.
Wirkmechanismus
The mechanism of action of 1,2,4-dithiazol-1-ium, 5-amino-3-p-anisidino-, bromide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. For example, it may inhibit the biosynthesis of ergosterol in fungi, disrupting cell membrane integrity and leading to cell death .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1,2,3-Dithiazole Derivatives: These compounds share a similar core structure but differ in the substituents attached to the dithiazole ring.
Thiazole Derivatives: Compounds containing a thiazole ring, which is structurally related to dithiazole.
Uniqueness
1,2,4-Dithiazol-1-ium, 5-amino-3-p-anisidino-, bromide is unique due to its specific substitution pattern and the presence of both amino and anisidino groups. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various applications .
Eigenschaften
CAS-Nummer |
57494-92-5 |
|---|---|
Molekularformel |
C9H10BrN3OS2 |
Molekulargewicht |
320.2 |
IUPAC-Name |
5-(4-methoxyphenyl)imino-1,2,4-dithiazol-4-ium-3-amine;bromide |
InChI |
InChI=1S/C9H9N3OS2.BrH/c1-13-7-4-2-6(3-5-7)11-9-12-8(10)14-15-9;/h2-5H,1H3,(H2,10,11,12);1H |
InChI-Schlüssel |
XNIKWDJPQBJRKL-UHFFFAOYSA-N |
SMILES |
COC1=CC=C(C=C1)N=C2[NH+]=C(SS2)N.[Br-] |
Kanonische SMILES |
COC1=CC=C(C=C1)N=C2[NH+]=C(SS2)N.[Br-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![4-[[(E)-3-(5-chlorothiophen-2-yl)-3-oxoprop-1-enyl]amino]benzenesulfonamide](/img/structure/B1657540.png)

![N-[(4-Methylphenyl)methyl]-2-(morpholin-4-yl)-5-(piperidine-1-sulfonyl)benzamide](/img/structure/B1657542.png)
![(5E)-3-(4-methoxyphenyl)-5-[(1-methylindol-3-yl)methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one](/img/structure/B1657544.png)

![5-[(2-methyl-1H-indol-3-yl)methylidene]-1-prop-2-enyl-2-sulfanylidene-1,3-diazinane-4,6-dione](/img/structure/B1657546.png)
![N-[(E)-(2,4-dichlorophenyl)methylideneamino]-2-(naphthalen-1-ylamino)propanamide](/img/structure/B1657550.png)


![4-[(3-Chlorophenyl)methoxy]aniline](/img/structure/B1657554.png)


![N-[2-(4-methylphenyl)-1,3-benzoxazol-5-yl]-2-phenylacetamide](/img/structure/B1657557.png)
![N-[(E)-(2-Hydroxy-3,5-diiodophenyl)methylideneamino]-2-[[3-(4-methylphenyl)-4-oxo-5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidin-2-yl]sulfanyl]acetamide](/img/structure/B1657561.png)
